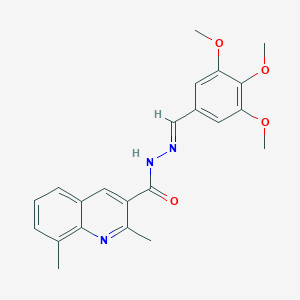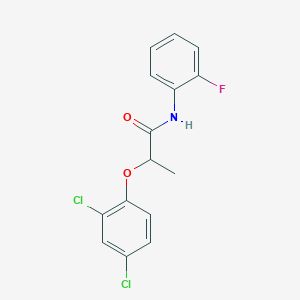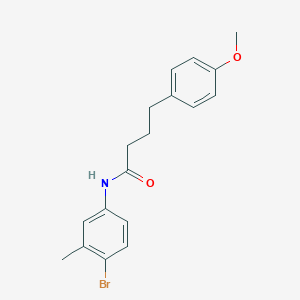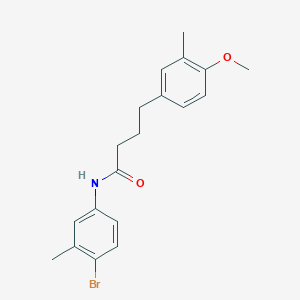
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide, also known as LQM-15, is a novel small-molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide exerts its anticancer and antiviral effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and viral replication. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and casein kinase 2. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation. In addition, 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a small-molecule compound that can easily penetrate cell membranes and reach its target site. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is also stable and can be stored for long periods of time. However, there are also limitations to the use of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in lab experiments. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. One direction is to further investigate the mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in vivo. This will help to determine the optimal dosage and administration route for 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. Additionally, further studies are needed to investigate the potential use of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential use of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in combination with other therapeutic agents to enhance its anticancer and antiviral effects.
Conclusion:
In conclusion, 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is a novel small-molecule compound that has potential therapeutic properties. It has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has shown promising results in inhibiting the growth of cancer cells and the replication of viruses. However, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
合成法
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide can be synthesized using a variety of methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the condensation of 2,8-dimethylquinoline-3-carbaldehyde and 3,4,5-trimethoxybenzaldehyde with carbohydrazide in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the reactants. Solvent-free synthesis involves the reaction of the reactants in the absence of a solvent. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the specific application.
科学的研究の応用
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antitumor, and antiviral properties. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C22H23N3O4 |
分子量 |
393.4 g/mol |
IUPAC名 |
2,8-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-7-6-8-16-11-17(14(2)24-20(13)16)22(26)25-23-12-15-9-18(27-3)21(29-5)19(10-15)28-4/h6-12H,1-5H3,(H,25,26)/b23-12+ |
InChIキー |
OQHOWKVIXNOREP-FSJBWODESA-N |
異性体SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)






![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)

